molecular formula C9H16N2O7 B590455 2-Acetamido-2-deoxy-b-D-glucopyranosylnitromethane CAS No. 129601-61-2

2-Acetamido-2-deoxy-b-D-glucopyranosylnitromethane

Cat. No.: B590455
CAS No.: 129601-61-2
M. Wt: 264.234
InChI Key: PCMVQIJQFUEEIB-KVEIKIFDSA-N
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Description

2-Acetamido-2-deoxy-b-D-glucopyranosylnitromethane is a complex organic compound that belongs to the class of nitromethane derivatives It is characterized by the presence of an acetamido group, a deoxy sugar moiety, and a nitromethane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-2-deoxy-b-D-glucopyranosylnitromethane typically involves the reaction of 2-acetamido-2-deoxy-b-D-glucopyranose with nitromethane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, which facilitates the formation of the nitromethane derivative. The reaction is conducted at a controlled temperature, often around room temperature, to ensure the stability of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pH, and reactant concentrations, ensures high yield and purity of the final product. The compound is then purified using techniques such as crystallization, filtration, and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-2-deoxy-b-D-glucopyranosylnitromethane undergoes various chemical reactions, including:

    Oxidation: The nitromethane group can be oxidized to form nitro compounds.

    Reduction: The nitromethane group can be reduced to form amines.

    Substitution: The acetamido group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles, such as amines and alcohols, can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted glucopyranosyl derivatives.

Scientific Research Applications

2-Acetamido-2-deoxy-b-D-glucopyranosylnitromethane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Acetamido-2-deoxy-b-D-glucopyranosylnitromethane involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamido group and the nitromethane moiety play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Acetamido-2-deoxy-b-D-glucopyranosylamine: Similar structure but lacks the nitromethane group.

    2-Acetamido-2-deoxy-b-D-glucopyranose: Similar structure but lacks both the nitromethane and amine groups.

    N-Acetyl-D-glucosamine: A simpler derivative with only the acetamido group.

Uniqueness

2-Acetamido-2-deoxy-b-D-glucopyranosylnitromethane is unique due to the presence of the nitromethane group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(nitromethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O7/c1-4(13)10-7-5(2-11(16)17)18-6(3-12)8(14)9(7)15/h5-9,12,14-15H,2-3H2,1H3,(H,10,13)/t5-,6+,7-,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMVQIJQFUEEIB-KVEIKIFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(OC(C(C1O)O)CO)C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1[C@@H](O[C@@H]([C@H]([C@@H]1O)O)CO)C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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